3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide
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Overview
Description
3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide is an organic compound with the molecular formula C11H10Cl3NO2 and a molecular weight of 294.567 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trichloro-hydroxyethyl group, and an acrylamide moiety. It is primarily used in research and development settings due to its specialized properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide typically involves the reaction of 3-phenylacrylamide with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-cancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro-hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acrylamide
- 3-Phenyl-N-(2,2,2-trichloro-1-(1-pyrrolidinyl)ethyl)acrylamide
- 3-Phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acrylamide
Uniqueness
3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO2/c12-11(13,14)10(17)15-9(16)7-6-8-4-2-1-3-5-8/h1-7,10,17H,(H,15,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBQQDDALDBXDX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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